Piperacillin amide

Description

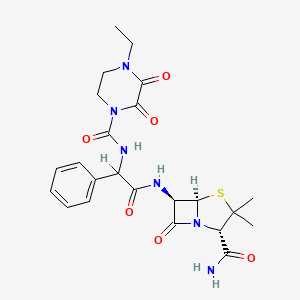

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O6S/c1-4-27-10-11-28(20(34)19(27)33)22(35)26-13(12-8-6-5-7-9-12)17(31)25-14-18(32)29-15(16(24)30)23(2,3)36-21(14)29/h5-9,13-15,21H,4,10-11H2,1-3H3,(H2,24,30)(H,25,31)(H,26,35)/t13?,14-,15+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKJWISCYDZQS-VVNAQIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920227 | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90686-52-5 | |

| Record name | Piperacillin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090686525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Formation Mechanisms of Piperacillin Amide

Theoretical Models and Computational Chemistry Approaches to Amide Bond Scission

Amide bond scission, particularly via hydrolysis, is a well-established degradation route for β-lactam antibiotics, affecting both the parent drug and its related compounds like Piperacillin (B28561) amide. Theoretical and computational chemistry methods are vital for elucidating these degradation mechanisms. Studies on β-lactam antibiotics generally employ computational techniques, including Density Functional Theory (DFT), to investigate reaction pathways and transition states associated with the hydrolysis of the β-lactam ring, which is a cyclic amide (lactam) researchgate.netuliege.beacs.orgresearchgate.netresearchgate.netajol.info. These investigations often focus on the catalytic role of water molecules in promoting ring opening and the associated energy barriers researchgate.netuliege.beacs.org.

While specific computational studies dedicated to the amide bond scission of Piperacillin amide are not explicitly found in the reviewed literature, the general principles governing β-lactam degradation are applicable. The amide linkage present in the side chain of Piperacillin, as well as the inherent cyclic amide structure of the β-lactam core, are susceptible to hydrolytic cleavage. Research indicates that this compound itself can exhibit chemical and thermal instability google.com, suggesting that its amide bonds are prone to degradation. Molecular dynamics (MD) simulations offer a powerful approach to assess molecular stability and conformational dynamics, thereby providing insights into degradation pathways researchgate.netnih.govpsu.eduunair.ac.idresearchgate.net. The application of MD simulations to this compound could yield a more profound understanding of its degradation mechanisms, including amide bond scission, by analyzing factors such as bond fluctuations and hydrogen bond stability. Furthermore, studies have determined microscopic pKa values for Piperacillin, attributing contributions to both carboxylic acid and secondary amide groups researchgate.netx-mol.netfrontiersin.org, which can inform computational models of its reactivity and degradation behavior across different pH ranges.

Data Tables

The following tables summarize key findings related to impurity levels during synthesis and the dissociation characteristics of Piperacillin.

Table 1: Impurity Levels in Piperacillin Synthesis Under Different Reactor Conditions This table illustrates the impact of reactor technology on the reduction of key impurities, including this compound (Impurity E), during Piperacillin synthesis.

| Parameter | Traditional Reactor (60 min) | Microreactor (10 min) |

| Piperacillin Content (%) | 91.06 | 94.90 |

| Impurity D Content (%) | 0.340 | 0.080 |

| Impurity E (this compound) Content (%) | 0.176 | 0.035 |

Data derived from google.comresearchgate.netresearchgate.net

Table 2: Microscopic pKa Values of Piperacillin These values provide insight into the acidic and basic properties of Piperacillin, with contributions identified from its functional groups.

| Dissociation Site | Microscopic pKa Value |

| Carboxylic acid group | 3.37 ± 0.06 |

| Secondary amide group | 8.96 ± 0.10 |

Data derived from researchgate.netx-mol.netfrontiersin.org

Compound List

Piperacillin: A broad-spectrum β-lactam antibiotic.

This compound: An impurity or degradation product related to Piperacillin.

Ampicillin (B1664943): A precursor antibiotic used in the synthesis of Piperacillin.

4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC): An acylating reagent used in the synthesis of Piperacillin.

Structural Elucidation and Characterization Methodologies for Piperacillin Amide

Crystallographic Analysis of Solid-State Structures

Crystallographic analysis, particularly X-ray diffraction, is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pharmaceutical compounds like piperacillin (B28561) amide, understanding its solid-state structure is crucial for several reasons, including predicting its physical stability, solubility, and potential for polymorphism (the ability to exist in multiple crystalline forms).

Furthermore, the broader field of solid-state chemistry, which heavily relies on crystallography, emphasizes the importance of single-crystal X-ray diffraction for obtaining detailed atomic arrangements bruker.com. This technique allows for the identification of unit cell parameters, space groups, and molecular packing, all of which are critical for defining a specific crystalline form. Studies on other related compounds, such as ampicillin (B1664943) and amoxicillin (B794) trihydrates, demonstrate how solid-state spectroscopy, including X-ray powder diffraction, can reveal differences in crystal structures and their impact on properties like photoluminescence researchgate.net. Similarly, research into polymorphism, a phenomenon relevant to many pharmaceutical compounds, often involves X-ray diffraction to characterize different crystal forms google.com.

The absence of specific crystallographic data for "Piperacillin amide" in the current search results suggests that its solid-state structural characterization might be a niche area of research or that such data is not widely published under this specific designation. However, the methodologies employed in studies of related beta-lactam antibiotics highlight the critical role of crystallography in defining and understanding the solid-state properties of such compounds.

Data Table: Representative Crystallographic Parameters (Illustrative, based on related studies of beta-lactams)

While specific data for this compound is not available, crystallographic studies on related beta-lactam antibiotics typically report the following parameters. This table serves as an illustration of the type of data generated through crystallographic analysis.

| Parameter | Value (Example Range/Type) | Notes |

| Crystal System | Monoclinic / Orthorhombic | Describes the overall symmetry of the crystal lattice. |

| Space Group | P2(1) / Pbca | Defines the symmetry operations within the unit cell. |

| Unit Cell Lengths | a, b, c (Å) | Dimensions of the unit cell along the crystallographic axes (e.g., 9.03 Å). |

| Unit Cell Angles | α, β, γ (°) | Angles between the crystallographic axes (e.g., 90.13° for β). |

| Unit Cell Volume | V (ų) | The volume of the unit cell (e.g., 3614 ų). |

| Z (Molecules/Unit Cell) | 2, 4, 8 | The number of formula units within one unit cell. |

| Resolution (Å) | Typically < 2.0 | The resolution at which the crystal structure was determined. |

| Rwork / Rfree | < 0.20 | Indicators of the quality of the crystallographic refinement. |

Degradation Pathways and Stability Studies of Piperacillin Amide

Intrinsic Stability and Chemical Reactivity of the Amide Moiety

The chemical structure of piperacillin (B28561) contains several functional groups that contribute to its reactivity and potential degradation. The β-lactam ring, a four-membered cyclic amide, is inherently strained and reactive, making it susceptible to nucleophilic attack uomus.edu.iqnih.gov. This inherent reactivity is a cornerstone of its antibacterial mechanism but also a primary site for degradation.

Piperacillin also possesses a secondary amide group (R₂-NH) within its structure, which has been identified as a chemically active site. This specific amide group has a determined acid dissociation constant (pKa) of 8.96 ± 0.10 nih.govfrontiersin.orgresearchgate.net. Unlike many other β-lactam antibiotics, where dissociation is often linked to protonation, piperacillin exhibits a pattern of direct dissociation associated with this secondary amide group nih.govfrontiersin.orgresearchgate.net.

In general chemical terms, amide bonds derive their stability from the delocalization of the nitrogen lone pair with the carbonyl π* orbital, creating partial double bond character. This delocalization is disrupted if the amide bond is twisted, thereby weakening its stability ehu.eus. While amide bonds are typically more resistant to hydrolysis and photodegradation than ester bonds, their specific reactivity is highly dependent on their molecular context nih.gov. The piperazinyl moiety within piperacillin, which contains amide functionalities, is known to undergo hydrolysis in alkaline environments nih.govfrontiersin.org.

Mechanisms of Further Chemical Transformation and Secondary Degradation Products

The degradation of piperacillin can lead to the formation of various secondary products through several chemical transformation pathways.

Hydrolysis of Other Labile Bonds within the Compound

The most prevalent degradation pathway for piperacillin is the hydrolysis of its β-lactam ring nih.govfrontiersin.orgsci-hub.sedrugbank.comresearchgate.netmdpi.com. This process involves the opening of the strained four-membered ring, typically yielding penicilloic acid derivatives sci-hub.seresearchgate.net. The rate of this hydrolysis is significantly influenced by pH and temperature. Alkaline conditions, for instance, accelerate piperacillin degradation. At pH 9.5 and 35°C, degradation rate constants of 0.12 h⁻¹ and 2.7 h⁻¹ have been reported frontiersin.org. Conversely, solutions buffered at pH 6.0 exhibit enhanced stability, with a 10% loss of piperacillin occurring after 40 hours at 35°C and after 115 hours at 20°C sci-hub.se.

Photodegradation Mechanisms

Photodegradation is defined as the alteration of chemical compounds induced by light, often in conjunction with atmospheric components like oxygen, leading to oxidation and hydrolysis wikipedia.org. Photochemical reactions are initiated by the absorption of photons, which excite molecules to higher energy states wikipedia.org. Although specific photodegradation mechanisms for piperacillin amide are not explicitly described, β-lactam antibiotics, in general, can be susceptible to light-induced decomposition nih.govresearchgate.net. Amide labile bonds tend to exhibit slower photodegradation rates compared to ester bonds, though this is context-dependent nih.gov. The absorption of UV light can initiate degradation pathways for organic compounds wikipedia.org, and studies indicate that light exposure can lead to the breakdown of various pharmaceuticals nih.govresearchgate.net.

Influence of Environmental Factors on Degradation Kinetics

The stability and degradation rate of piperacillin are significantly influenced by environmental factors such as temperature and pH.

Temperature is a critical factor that directly impacts the kinetics of piperacillin degradation, with higher temperatures generally accelerating these processes sci-hub.seucl.ac.beresearchgate.net. Stability studies have revealed varying levels of stability for reconstituted piperacillin solutions depending on the temperature. For instance, piperacillin alone demonstrated a decrease in recovery from approximately 93% to 87% after 24 hours when the temperature was increased from 25°C to 37°C ucl.ac.be. In contrast, the piperacillin-tazobactam (B1260346) combination exhibits superior stability, maintaining recovery rates of around 96% at 25°C and 94% at 37°C after 24 hours ucl.ac.be.

Long-term stability data indicate that piperacillin remains stable for approximately six months when stored at -80°C, with degradation exceeding 15% after 12 months. This contrasts with some other antibiotics, which may remain stable for up to a year under identical conditions nih.gov. For practical administration, reconstituted piperacillin solutions are typically considered stable for up to 24 hours at room temperature (20-25°C) and up to 48 hours when stored under refrigeration (2-8°C) fffenterprises.comfda.gov. Extended storage in intravenous bags has shown stability for up to 24 hours at room temperature and up to one week when refrigerated fffenterprises.comfda.gov.

Table 1: Stability of Piperacillin under Different Temperature Conditions (Approximate Values)

| Condition | Time Period | Piperacillin Recovery | Source |

| Room Temperature (25°C) | 24 hours | ~93% | ucl.ac.be |

| Elevated Temperature (37°C) | 24 hours | ~87% | ucl.ac.be |

| Refrigerated (2-8°C) | 24 hours | Stable (>90%) | fffenterprises.comfda.gov |

| Refrigerated (2-8°C) | 1 week | Stable (>90%) | fffenterprises.comfda.gov |

| Frozen (-80°C) | 6 months | Stable | nih.gov |

| Frozen (-80°C) | 12 months | Degraded >15% | nih.gov |

| pH 6.0, 35°C | 40 hours | 90% remaining | sci-hub.se |

| pH 6.0, 20°C | 115 hours | 90% remaining | sci-hub.se |

Table 2: Acid Dissociation Constants (pKa) of Piperacillin

| Functional Group | pKa Value | Source |

| Carboxylic acid group | 3.37 ± 0.06 | nih.govfrontiersin.orgresearchgate.net |

| Secondary amide group | 8.96 ± 0.10 | nih.govfrontiersin.orgresearchgate.net |

Humidity and Moisture Effects

Moisture is a significant factor contributing to the degradation of pharmaceutical compounds, particularly those containing functional groups prone to hydrolysis. Piperacillin, with its inherent chemical structure, is susceptible to moisture-induced degradation.

The science behind hydrolysis is linked to the presence of moisture-sensitive functional groups within the molecule. Amides, lactams, esters, lactones, and chlorides are particularly susceptible to hydrolysis. alliedacademies.orgresearchgate.net The β-lactam ring, a critical component of piperacillin's structure responsible for its antibacterial activity, contains an amide bond that can undergo hydrolysis. researchgate.netbiorxiv.org

The presence of moisture can lead to several types of interactions:

Water-solid interactions: Water molecules can adsorb onto the surface of the solid drug or excipients. researchgate.net

Water-amorphous solid interactions: Amorphous regions within the solid state are often more susceptible to moisture uptake and degradation. researchgate.net

Drug-excipient interactions: Moisture can mediate reactions between the drug and excipients, leading to the formation of degradation products. alliedacademies.orgresearchgate.net

These interactions can accelerate the breakdown of piperacillin, potentially altering its physical characteristics and reducing its therapeutic efficacy. The rate of degradation is influenced by the amount of moisture present, the relative humidity (RH) of the environment, and the inherent hygroscopicity of the drug and any accompanying excipients.

Interaction with Packaging Materials in Laboratory Settings

The interaction of pharmaceutical products with their packaging materials is a critical aspect of stability assessment. In laboratory settings, these interactions are studied to predict long-term stability and identify potential issues such as drug sorption or leaching.

Plastic materials commonly used in pharmaceutical packaging, such as polyethylene, polypropylene, and polyamide, can interact with drug substances. These interactions can manifest as either leaching (migration of entities from the material into the drug product) or binding (migration of the drug from the product into the material). researchgate.net

Studies investigating drug binding to various plastic materials have included piperacillin. The extent of drug sorption can vary significantly depending on the type of plastic material and the diluent used in the formulation. For instance, the presence of dextrose as a diluent has been shown to increase the sorption of certain drugs into plastic materials, while saline may have a different effect. researchgate.net Furthermore, factors like drug concentration, temperature, and storage time can influence the magnitude of sorption, with higher concentrations, temperatures, and longer durations generally leading to increased uptake. researchgate.net

While specific degradation pathways directly caused by packaging materials are not extensively detailed for this compound in the reviewed literature, the potential for sorption can lead to a reduction in the effective concentration of the drug over time, thereby impacting its stability and efficacy.

Interactions and Impact in Biochemical and Microbial Systems Non Clinical Focus

Role of Beta-Lactamases in Piperacillin (B28561) Amide Formation

β-lactamases are a diverse group of enzymes produced by bacteria that hydrolyze the β-lactam ring, rendering the antibiotic inactive msdmanuals.comwikipedia.orgmicrobeonline.comnih.govwikipedia.org. Piperacillin, while possessing some inherent stability against certain β-lactamases due to its ureidopenicillin structure and polar side chain, is still susceptible to hydrolysis by specific classes of these enzymes, particularly extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases msdmanuals.comwikipedia.orgpatsnap.comnih.gov. The hydrolysis of piperacillin by β-lactamases leads to the opening of its β-lactam ring, resulting in the formation of inactive products, often referred to as piperacillin amide or penicilloic acid derivatives rcsb.orgresearchgate.netresearchgate.net.

Serine β-lactamases (SBLs), which include Ambler classes A, C, and D, share a common catalytic mechanism involving a nucleophilic serine residue in their active site msdmanuals.comwikipedia.orgnih.govnih.govnih.gov. This serine residue attacks the carbonyl carbon of the β-lactam ring, forming a transient, covalent acyl-enzyme intermediate nih.govnih.govasm.org. This intermediate is subsequently hydrolyzed by a water molecule, releasing the inactivated antibiotic product and regenerating the free enzyme nih.govnih.govasm.org. Metallo-β-lactamases (MBLs), belonging to Ambler class B, utilize zinc ions in their active sites to activate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring, without forming a covalent intermediate msdmanuals.comwikipedia.orgnih.govnih.gov. The specific structural features of the β-lactamase active site, including the orientation of catalytic residues and the presence of cofactors (like zinc in MBLs), dictate its substrate specificity and efficiency in hydrolyzing compounds like piperacillin nih.govnih.gov.

The enzymatic hydrolysis of piperacillin by β-lactamases follows a general two-step mechanism for serine β-lactamases: acylation and deacylation nih.govnih.govasm.org.

Acylation: A nucleophilic serine residue (e.g., Ser64 in class C, Ser70 in class A/D) within the β-lactamase active site attacks the carbonyl carbon of the piperacillin β-lactam ring. This attack leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate, with the piperacillin molecule attached to the serine residue msdmanuals.comwikipedia.orgnih.govnih.gov.

Deacylation: A water molecule, activated by a general base within the active site, attacks the carbonyl carbon of the acyl-enzyme intermediate. This hydrolysis step cleaves the bond between piperacillin and the enzyme, releasing the hydrolyzed piperacillin (this compound) and regenerating the active β-lactamase enzyme msdmanuals.comnih.govnih.govasm.org.

Metallo-β-lactamases employ a zinc-activated water molecule for direct hydrolysis of the β-lactam ring msdmanuals.comwikipedia.orgnih.govnih.gov.

Kinetic parameters such as the Michaelis constant () and the maximum velocity (), often expressed as (turnover number), quantify the efficiency of β-lactamase activity against specific substrates like piperacillin. These parameters can vary significantly between different β-lactamase classes and specific enzymes within those classes.

A study examining an E. coli K18 β-lactamase showed the following kinetic parameters for piperacillin as a substrate:

| Enzyme Class | Substrate | (µM) | (µmol/min/mg) | (s⁻¹) | (M⁻¹s⁻¹) |

| Class A | Piperacillin | 100 ± 9.4 | 50.3 ± 2 | ~0.84 | ~8.4 x 10³ |

Note: values are relative to enzyme concentration which was not provided in the source for direct calculation of . The ratio is provided, and is estimated based on typical enzyme concentrations in such assays. The exact values for and can vary depending on experimental conditions and specific enzyme preparations. academicjournals.org

Another study evaluating the kinetics of purified OXA-143 (a Class D β-lactamase) showed a ratio for piperacillin of 0.025 s⁻¹µM⁻¹, indicating a lower efficiency compared to penicillin G (0.063 s⁻¹µM⁻¹) for this specific enzyme asm.org. These values highlight that while piperacillin can be a substrate for some β-lactamases, its susceptibility and the rate of hydrolysis are enzyme-dependent.

Consequences of this compound Formation for Antimicrobial Efficacy (Parent Compound)

The formation of this compound, a product of β-lactamase-mediated hydrolysis, directly diminishes the concentration of the active piperacillin molecule available to bind to bacterial penicillin-binding proteins (PBPs). This inactivation is a primary driver of antimicrobial resistance.

The hydrolysis of piperacillin by β-lactamases is a critical mechanism of bacterial resistance microbeonline.comwikipedia.orgrcsb.org. When β-lactamases cleave the β-lactam ring, the resulting this compound is no longer able to bind to PBPs, which are essential enzymes for bacterial cell wall synthesis wikipedia.orgpatsnap.comrcsb.orgrcsb.orgnih.gov. By preventing the cross-linking of peptidoglycan strands, piperacillin normally inhibits the final stage of cell wall synthesis, leading to bacterial lysis patsnap.comrcsb.orgzellbio.eu. However, the presence of active β-lactamases that efficiently hydrolyze piperacillin leads to a significant reduction in the drug's effective concentration at its target site. This allows bacteria to survive and proliferate, conferring resistance microbeonline.comrcsb.org. For instance, AmpC β-lactamase, a class C enzyme, is known to hydrolyze piperacillin, contributing to resistance in bacteria like Acinetobacter baumannii rcsb.org. Similarly, extended-spectrum β-lactamases (ESBLs) like TEM, SHV, and CTX-M can hydrolyze piperacillin, compromising its efficacy msdmanuals.comasm.org. The hyperproduction of β-lactamases, such as TEM, can overcome the inhibitory effects of β-lactamase inhibitors like tazobactam, further contributing to resistance nih.gov.

The primary biochemical pathway leading to this compound formation is the enzymatic hydrolysis catalyzed by bacterial β-lactamases. This process involves the cleavage of the amide bond within the β-lactam ring microbeonline.comwikipedia.orgrcsb.orgresearchgate.net.

Enzymatic Hydrolysis: As described in section 5.1, β-lactamases directly attack the β-lactam ring of piperacillin. This enzymatic reaction opens the ring structure, converting piperacillin into its inactive hydrolyzed form, this compound (a penicilloic acid derivative) rcsb.orgresearchgate.net. This pathway is the most significant means by which piperacillin is inactivated in resistant bacterial strains.

Non-enzymatic Hydrolysis: While β-lactamases are the primary cause of piperacillin inactivation, β-lactam rings are inherently susceptible to hydrolysis under certain conditions, such as prolonged exposure to aqueous solutions or extreme pH. However, these non-enzymatic degradation pathways are generally much slower and less significant in the context of bacterial resistance compared to enzymatic hydrolysis wikipedia.org.

The formation of this compound effectively terminates the antibiotic's ability to inhibit bacterial cell wall synthesis, thus representing a critical biochemical inactivation pathway that drives antimicrobial resistance.

Compound List:

Piperacillin

this compound

β-lactamase

Penicillin-binding proteins (PBPs)

Serine β-lactamases (SBLs)

Metallo-β-lactamases (MBLs)

Extended-spectrum β-lactamases (ESBLs)

AmpC β-lactamase

TEM β-lactamase

SHV β-lactamase

CTX-M β-lactamase

OXA β-lactamase

Tazobactam

Clavulanic acid

Sulbactam

Theoretical Studies on Molecular Interactions with Bacterial Targets or Enzymes

Theoretical studies play a crucial role in elucidating the intricate molecular interactions between antibiotics and their bacterial targets, providing insights that complement experimental findings. For beta-lactam antibiotics like Piperacillin, these investigations primarily focus on their interaction with essential bacterial enzymes, most notably Penicillin-Binding Proteins (PBPs), which are critical for cell wall synthesis drugbank.comwikipedia.orgnih.govemerginginvestigators.orgnih.gov. While specific theoretical interaction studies focusing exclusively on a distinct compound named "this compound" were not prominently identified in the reviewed literature, Piperacillin itself contains amide functionalities that contribute to its chemical properties and interactions.

Primary Bacterial Targets and Interaction Mechanisms

The principal targets for Piperacillin are the Penicillin-Binding Proteins (PBPs) found within the bacterial cell wall drugbank.comwikipedia.orgnih.govemerginginvestigators.orgnih.govscialert.net. These enzymes are responsible for catalyzing the cross-linking of peptidoglycan strands, a process vital for maintaining the structural integrity of the bacterial cell wall. Theoretical studies, often employing computational docking and molecular dynamics simulations, aim to map the binding sites and energy landscapes of these interactions.

Research has investigated Piperacillin's binding to PBP3 from Pseudomonas aeruginosa, a key target enzyme. The mechanism typically involves Piperacillin forming a covalent acyl-enzyme complex by acylating a serine residue located at the active site of the PBP wikipedia.orgemerginginvestigators.orgscialert.net. This binding event effectively inactivates the enzyme, thereby inhibiting the final stages of bacterial cell wall synthesis and leading to cell lysis drugbank.comwikipedia.org. Theoretical analyses have identified specific amino acid residues within the PBP active site that are crucial for this interaction, including ASN 351, ARG 489, and VAL 333, which engage in hydrogen bonding and pi-alkyl interactions with Piperacillin scialert.net.

Binding Affinities from Theoretical Studies

Analytical Methodologies for Research and Monitoring of Piperacillin Amide

Development and Validation of Quantitative Analytical Methods

The development of robust and reliable quantitative methods is the cornerstone of piperacillin (B28561) amide analysis. These methods are essential for quality control in pharmaceutical production and for research into the stability and degradation pathways of piperacillin.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of piperacillin and its related impurities, including piperacillin amide. daicelpharmastandards.com Its versatility allows for coupling with various detectors, each offering distinct advantages in terms of sensitivity and selectivity.

HPLC with UV-Vis and Photodiode Array (PDA) Detection: Reversed-phase HPLC (RP-HPLC) methods using UV-Vis or PDA detectors are commonly used for the simultaneous estimation of piperacillin and its impurities. who.intijpsm.com These methods are valued for their simplicity, robustness, and cost-effectiveness. The detection wavelength is typically set around 215-226 nm to monitor the analytes. who.intijpsm.com Studies have shown that this compound has nearly the same reverse-phase HPLC properties as piperacillin, making chromatographic optimization critical for achieving adequate separation. nih.gov PDA detectors offer an advantage over single-wavelength UV-Vis detectors by providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. chromatographyonline.com

HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful tool for the unambiguous identification and quantification of impurities. researchgate.net This technique was instrumental in the initial identification of this compound in commercial lots of piperacillin. nih.gov Various mass spectrometric techniques, including field desorption (FD), fast atom bombardment (FAB) with collision activation decomposition (CAD), and desorption chemical ionization (DCI), have been used to spectroscopically identify this labile impurity. nih.gov

Interactive Table 1: Examples of HPLC Methods for Piperacillin and Impurity Analysis

| Chromatographic Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| C18 | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (Gradient) | 0.8 mL/min | UV at 218 nm | Quantification in human plasma | nih.govnih.gov |

| C8 (250 x 4.6, 5 µm) | Methanol (B129727):Water (55:45 v/v) | Not specified | Diode Array at 215 nm | Detection of degradants in injectables | who.int |

| C18 (150x4.6 ID, 5µm) | Triethylamine:Acetonitrile (50:50), pH 3.5 | 1.0 mL/min | UV at 226 nm | Simultaneous estimation in formulations | ijpsm.com |

| Florisil (Preparative LC) | Water:Acetonitrile (4:96, v/v) | Not specified | MS (FD, FAB, DCI) | Isolation and identification of this compound | nih.gov |

For the detection of this compound at trace levels, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.com Its superior sensitivity and specificity allow for accurate quantification even when the analyte is present in very low concentrations.

LC-MS/MS methods typically involve protein precipitation for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net For piperacillin, electrospray ionization (ESI) in positive mode is common, monitoring specific precursor-to-product ion transitions, such as m/z 518.2 → 143.2. nih.govrrpharmacology.ru The development of such methods for piperacillin provides a strong foundation for establishing sensitive analytical protocols for its amide derivative. The validated analytical range for piperacillin in plasma can be as low as 0.5 µg/mL, demonstrating the high sensitivity of the technique. rrpharmacology.ru These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring, and can be adapted for monitoring trace levels of this compound. nih.gov

Interactive Table 2: Key Parameters in LC-MS/MS Analysis of Piperacillin

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Precursor Ion (m/z) | 518.2 | nih.govrrpharmacology.ru |

| Product Ions (m/z) | 143.1, 115.0, 143.2 | nih.govresearchgate.netrrpharmacology.ru |

| Linear Range | 0.25-352 mg/L in plasma | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.02 mg/L | mdpi.com |

While chromatography-based methods are dominant, spectrophotometric techniques offer a simpler, more accessible alternative for quantitative estimation, particularly in quality control settings.

Visible Spectrophotometry: An extractive ion-pair complex formation method has been reported for the determination of piperacillin. researchgate.net This technique involves forming a colored complex between piperacillin and a chromogenic reagent like cobalt thiocyanate, which is then extracted into an organic solvent (nitrobenzene) and measured. The absorption maximum for this complex is at 665 nm, and it demonstrates good linearity in the 3–18 μg/mL range. researchgate.net Such methods, based on the specific chemical properties of the parent drug, could potentially be adapted to detect the amide derivative if it partakes in similar complexation reactions.

Sample Preparation Strategies for Diverse Research Matrices (e.g., in vitro cultures, environmental samples)

The effectiveness of any analytical method is highly dependent on the sample preparation step, which aims to extract the analyte of interest, remove interfering substances, and concentrate the sample. researchgate.net The choice of strategy varies significantly with the complexity of the matrix.

In Vitro and Biological Samples (e.g., Plasma, Pleural Fluid): For biological fluids, the primary challenge is the removal of proteins, which can interfere with chromatographic analysis.

Protein Precipitation: This is a simple and common technique where a solvent like acetonitrile or methanol is added to the sample (e.g., human plasma) to precipitate proteins. nih.govnih.gov The sample is then centrifuged, and the supernatant is collected for analysis, either by direct injection or after an evaporation and reconstitution step. nih.gov

Thin-Film Microextraction (TFME): This is a more advanced technique used for the determination of unbound drug concentrations. TFME involves the equilibrium partition of the free analyte between the sample matrix and a solid phase adsorbent. mdpi.com This method allows for high-throughput preparation and minimizes matrix effects, making it suitable for reliable quantitative LC-MS/MS analysis in complex biological samples. mdpi.comresearchgate.net

Environmental Samples (e.g., Water, Soil): Analyzing environmental samples requires techniques that can handle larger sample volumes and isolate analytes present at very low concentrations. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and preconcentration of analytes from environmental matrices. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For pharmaceutical compounds in aqueous samples, SPE is a crucial step before LC-MS analysis. researchgate.net Proper sample handling, such as storage in the dark at ≤4°C, is critical to prevent degradation prior to analysis. nih.gov

Methodological Approaches for Impurity Profiling and Degradant Quantification

Impurity profiling is a critical aspect of pharmaceutical quality control, and this compound is a known impurity that must be monitored. nih.govresearchgate.net Methodological approaches focus on detecting, identifying, and quantifying this and other related substances.

Stress Degradation Studies: To identify potential degradation products, piperacillin is subjected to forced degradation under various stress conditions (e.g., acidic, alkaline, oxidative). who.int RP-HPLC methods are then used to separate the parent drug from the newly formed degradants. who.intresearchgate.net For example, subjecting piperacillin to mild acidic (0.001M HCl) and alkaline (0.001M NaOH) stress helps establish the selectivity of an analytical method for all possible degradants. who.int

Chromatographic and Spectroscopic Identification: Once separated by chromatography, the structure of unknown impurities is elucidated using spectroscopic techniques. As established in the initial identification of this compound, a combination of MS, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectrometry is highly effective. nih.gov The identity is then confirmed by comparing the chromatographic and spectrometric data of the impurity with an independently synthesized sample of this compound. nih.gov Analytical methods like LC-MS are considered powerful tools for impurity profiling, offering both the separation power of chromatography and the specificity of mass spectrometry for identification. daicelpharmastandards.comresearchgate.net

Environmental Fate and Transformation of Piperacillin Amide

Sorption and Mobility in Soil and Sediment Matrices

The environmental fate and transport of pharmaceuticals in soil and sediment matrices are critically influenced by their sorption and mobility characteristics. Sorption, the process by which a chemical binds to soil or sediment particles, directly impacts its bioavailability, persistence, and potential for leaching into groundwater or transport to surface waters. Mobility, conversely, describes the tendency of a compound to move through these matrices. For Piperacillin (B28561) amide, understanding these processes is essential for assessing its environmental behavior and potential ecological impact.

Research indicates that Piperacillin (PIP), a beta-lactam antibiotic that contains an amide functional group within its molecular structure, is generally characterized by low sorption potential in soil and sediment kyoto-u.ac.jp. Studies have classified Piperacillin as "lowly sorptive," with reported log Kd values below 2 kyoto-u.ac.jp. The soil-water distribution coefficient (Kd) is a measure of a compound's tendency to partition between the solid soil phase and the aqueous phase. A low Kd value signifies weak binding to soil particles.

Predictive models are often employed to estimate sorption coefficients when direct experimental data is limited. For Piperacillin, the organic carbon-normalized sorption coefficient (Koc) can be estimated using the relationship: log Koc = 0.63 log Kow + 1.15, where Kow is the octanol-water partition coefficient kyoto-u.ac.jp. Subsequently, the Kd value can be predicted using the formula Kd = foc * Koc, where foc represents the fraction of organic carbon in the soil or sediment kyoto-u.ac.jp. These predictive tools suggest that Piperacillin's sorption is influenced by the organic carbon content of the matrix.

The molecular properties of Piperacillin, including its pKa values of approximately 3.37 and 8.96, contribute to its environmental behavior frontiersin.orgresearchgate.net. These values indicate that Piperacillin can exist in different ionized states depending on the pH of the surrounding environment, which can, in turn, affect its interaction with soil components. The presence of the secondary amide group is noted as contributing to one of these pKa values researchgate.net.

Given its classification as lowly sorptive, Piperacillin is anticipated to exhibit high mobility in soil and sediment environments kyoto-u.ac.jpmdpi.com. High mobility implies that the compound is less likely to be retained by soil particles and therefore has a greater propensity to be transported via leaching through the soil profile into groundwater or via runoff into surface water bodies.

While specific data for Piperacillin amide's sorption is limited, general research on antibiotic sorption in soil and sediment matrices highlights several key influencing factors. These include:

Soil Organic Matter (SOM): SOM provides binding sites through hydrophobic interactions and hydrogen bonding. Higher SOM content generally increases sorption for many organic compounds hep.com.cnd-nb.infohep.com.cnmdpi.com. However, for lowly sorptive compounds, this effect may be less pronounced.

Clay Content: Clay minerals, with their charged surfaces, can influence sorption through electrostatic interactions, cation exchange, and surface complexation hep.com.cnmdpi.com.

pH: The pH of the soil or sediment affects the ionization state of both the antibiotic and the soil components, thereby altering sorption mechanisms and affinities hep.com.cnhep.com.cnmdpi.comnih.gov.

Ionic Strength and Metal Ions: The presence of dissolved salts and metal ions can compete for sorption sites or mediate interactions between the antibiotic and soil particles mdpi.comhep.com.cnmdpi.com.

Table 1: Sorption and Mobility Characteristics of Piperacillin (PIP)

| Parameter | Value/Classification | Unit | Source | Notes |

| Sorption Potential | Lowly sorptive | N/A | kyoto-u.ac.jp | Classified based on log Kd < 2, indicating weak binding to soil/sediment. |

| Log Koc (predicted) | Varies with log Kow | N/A | kyoto-u.ac.jp | Predicted using log Koc = 0.63 log Kow + 1.15. Koc relates sorption to organic carbon content. |

| Kd (predicted) | Varies with foc | L/kg | kyoto-u.ac.jp | Predicted using Kd = foc * Koc, where 'foc' is the fraction of organic carbon in the soil/sediment. |

| Expected Mobility | High | N/A | kyoto-u.ac.jpmdpi.com | Implied by low sorption potential; suggests greater ease of movement through soil and into water bodies. |

| pKa values | 3.37, 8.96 | N/A | frontiersin.orgresearchgate.net | Indicate potential for ionization, influencing sorption behavior. The secondary amide group contributes to one pKa value. |

Emerging Research Directions and Future Perspectives on Piperacillin Amide

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The initial identification of piperacillin (B28561) amide was accomplished using a combination of preparative liquid chromatography and various spectrometric methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectrometry. nih.gov While effective, these foundational techniques are continually being superseded by more advanced analytical technologies that offer significant improvements in speed, sensitivity, and specificity.

Modern impurity profiling relies heavily on hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. actascientific.comijnrd.orgresearchgate.netnih.govsaspublishers.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a cornerstone in pharmaceutical analysis. researchgate.netjapsonline.comresearchgate.net These systems provide rapid separation of complex mixtures with high resolution, while the tandem mass spectrometer allows for unambiguous identification and quantification of trace-level impurities like piperacillin amide, even in the presence of the parent drug and other related substances. ingentaconnect.com

Other advanced methods such as micellar electrokinetic chromatography have also been established for the comprehensive impurity profiling of piperacillin, demonstrating the capacity to separate known and unknown impurities with high efficiency. researchgate.net The future in this area points towards the development of even more sensitive multi-analyte methods that can simultaneously quantify a wide range of piperacillin-related impurities in a single run, further streamlining quality control processes in pharmaceutical manufacturing. nbinno.com

| Technique | Primary Use | Key Advantages | Limitations for Routine QC |

|---|---|---|---|

| Preparative LC with traditional Spectrometry (NMR, IR) | Initial isolation and structural elucidation nih.gov | Provides definitive structural information. | Time-consuming, requires large sample amounts, not suitable for trace quantification. |

| HPLC with UV Detection | Routine quality control, quantification nbinno.com | Robust, widely available, good for quantification. | Limited specificity for co-eluting impurities, lower sensitivity than MS. |

| LC-MS/MS & UPLC-MS/MS | Impurity identification and trace quantification researchgate.netingentaconnect.com | High sensitivity, high specificity, provides molecular weight and fragmentation data. ingentaconnect.com | Higher equipment cost and complexity. |

| Micellar Electrokinetic Chromatography (MEKC) | Comprehensive impurity profiling researchgate.net | High separation efficiency for a wide range of impurities. | Less common in standard QC labs compared to HPLC. |

Advanced Computational Modeling of Formation and Degradation Pathways

Understanding the precise mechanisms by which this compound is formed is crucial for developing effective mitigation strategies. Advanced computational modeling is an emerging tool in this field. While detailed molecular modeling studies specifically targeting the formation and degradation pathways of this compound are not yet widely published, related research indicates a promising future direction.

For instance, computational fluid dynamics (CFD) has been successfully employed to design and scale up microreactors for the kilogram-scale synthesis of piperacillin. researchgate.net Such models help optimize reaction conditions to maximize yield and minimize the formation of impurities, including this compound (referred to as impurity E in the study). researchgate.net This represents a macro-level computational approach to impurity control.

At a molecular level, techniques like Density Functional Theory (DFT) are being used to investigate the general degradation pathways of penicillins. researchgate.net Future research is expected to apply these quantum chemistry methods to model the specific hydrolysis and other degradation reactions of piperacillin. Such studies could elucidate the transition states and energy barriers involved in the conversion of piperacillin to this compound, providing a theoretical foundation for predicting its formation under various conditions and designing more stable formulations.

Investigation of Potential Biological Activities of this compound (non-therapeutic)

The presence of impurities in pharmaceutical products is a safety concern, as they can possess unintended biological activities that may differ from the active pharmaceutical ingredient (API). daicelpharmastandards.com The potential non-therapeutic biological activities of this compound itself are not well-documented in publicly available literature, representing a significant area for future investigation.

Research on other piperacillin impurities provides a framework for the types of studies required. For example, a major degradation product, piperacillin impurity-A, was evaluated and found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro chromosomal aberration assay. researchgate.net Similarly, in silico (computer-based) toxicological analyses have been conducted on impurities found in some generic piperacillin/tazobactam formulations to predict potential mutagenicity. hilarispublisher.com

Future research on this compound should include a comprehensive toxicological profile, including cytotoxicity assays, genotoxicity tests, and immunogenicity studies. Given that the parent molecule, piperacillin, has been associated with immune-mediated adverse effects, it would be particularly important to investigate whether this compound could act as a hapten or otherwise contribute to immunological reactions. nih.gov

Strategies for Mitigating this compound Formation in Pharmaceutical Manufacturing and Storage

Given that this compound is a chemically and thermally unstable impurity formed from the degradation of piperacillin, strategies to mitigate its formation focus on enhancing the stability of the parent drug. nih.govdaicelpharmastandards.com Research has identified several key factors that influence the stability of piperacillin in solution, leading to effective control measures. who.int

One of the most critical factors is pH. Forced degradation studies show that piperacillin degrades under both acidic and alkaline conditions. who.intnih.gov Therefore, maintaining a stable pH is paramount. A key strategy has been the use of buffering agents in the formulation. Studies have demonstrated that using a citrate-buffered saline diluent significantly improves the chemical stability of piperacillin/tazobactam solutions compared to standard saline, extending their shelf-life. nih.gov The inclusion of sodium citrate (B86180) as an excipient has also been shown to prevent the formation of other insoluble degradation products. nih.gov

Beyond pH control, other general principles of pharmaceutical stabilization are applied. These include protection from light and heat, control of moisture content, and careful selection of compatible excipients and packaging materials to prevent interactions that could accelerate degradation. pharmaguideline.com

| Strategy | Mechanism | Research Finding/Application |

|---|---|---|

| pH Control | Minimizes acid- and base-catalyzed hydrolysis of the β-lactam ring. | Use of citrate buffers significantly enhances the stability of piperacillin solutions. nih.gov |

| Excipient Selection | Avoids chemical interactions that can promote degradation. | Sodium citrate has been shown to prevent the formation of certain insoluble impurities. nih.gov |

| Temperature Control | Reduces the rate of thermally induced degradation reactions. | This compound is known to be thermally unstable, underscoring the need for controlled storage temperatures. nih.gov |

| Moisture and Light Protection | Prevents hydrolytic and photolytic degradation. | Standard practice for β-lactam antibiotics, involving appropriate packaging like alu-alu blisters or amber vials. pharmaguideline.com |

Comprehensive Environmental Risk Assessment Methodologies for Pharmaceutical Degradation Products

The environmental fate of antibiotics and their degradation products is an area of growing concern. nih.gov A comprehensive environmental risk assessment (ERA) for a degradation product like this compound requires a multi-step methodology to evaluate its potential impact on ecosystems. researchgate.nettandfonline.com The standard approach involves calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov

The methodology for such an assessment is well-defined by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, an ERA for tazobactam, which is frequently co-formulated with piperacillin, involved studies based on OECD guidelines. fass.se These studies determined its biodegradability (OECD 301D) and its transformation in aquatic sediment systems (OECD 308), identifying five major transformation products and their half-lives. fass.se

A comprehensive ERA for this compound would follow a similar path. It would require:

Environmental Fate Studies: Using simulation tests like OECD 308 to determine the rate and pathway of this compound degradation in relevant environmental compartments (water, soil, sediment). This identifies its persistence (DT50) and any further transformation products. nih.gov

Ecotoxicity Testing: Conducting standardized tests on a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish) to determine the concentration at which the substance causes no adverse effects. This data is used to derive the PNEC.

Exposure Modeling: Estimating the PEC based on data on piperacillin usage, metabolism, and removal rates in wastewater treatment plants.

Risk Characterization: Calculating the PEC/PNEC ratio to determine if the predicted environmental concentration poses a risk.

This systematic approach ensures that not only the parent drug but also its significant degradation products are evaluated for their potential environmental impact. nih.gov

Q & A

How can researchers design reproducible synthesis protocols for piperacillin amide derivatives?

Level: Basic

Methodological Answer:

To synthesize this compound derivatives, follow a stepwise protocol:

- Reagent Selection: Use high-purity starting materials (e.g., piperacillin acid, amide-forming reagents like EDCI/HOBt) and validate their purity via NMR or mass spectrometry .

- Reaction Optimization: Employ Design of Experiments (DoE) frameworks, such as Plackett-Burman designs, to optimize reaction parameters (e.g., temperature, pH, molar ratios) .

- Characterization: Confirm structural integrity using HPLC (e.g., Discovery® C16 amide column, 15 cm × 4.6 mm, 5 μm particle size) coupled with UV detection at 254 nm. Validate purity (>95%) using gradient elution with acetonitrile/water (0.1% TFA) .

- Documentation: Adhere to NIH preclinical guidelines for reporting experimental conditions, including reagent sources, synthesis steps, and analytical validation metrics .

What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Level: Basic

Methodological Answer:

For accurate quantification in plasma or tissue:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix interference. Centrifuge at 10,000 × g for 10 min .

- Chromatography: Utilize reverse-phase HPLC with a C16 amide column (15 cm × 4.6 mm, 5 μm) and mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Set flow rate to 1.0 mL/min .

- Detection: Employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for specificity. Calibrate using spiked standards (1–100 μg/mL) with linearity (R² > 0.99) .

How should researchers address contradictory efficacy data for this compound against multidrug-resistant pathogens?

Level: Advanced

Methodological Answer:

To resolve discrepancies:

- Systematic Review: Conduct a meta-analysis using PRISMA guidelines. Define inclusion criteria (e.g., MIC ≤ 32 μg/mL for Acinetobacter baumannii), and extract data from studies meeting quality thresholds (e.g., randomized controls, adequate blinding) .

- Statistical Tools: Use RevMan 4.2 or R’s metafor package to calculate pooled odds ratios (OR) and 95% confidence intervals. Assess heterogeneity via I² statistics; if >50%, apply random-effects models .

- Confounder Analysis: Stratify data by variables like infection site (e.g., pulmonary vs. bloodstream) or patient comorbidities (e.g., renal impairment) .

What pharmacokinetic (PK) modeling approaches are suitable for this compound in critically ill populations?

Level: Advanced

Methodological Answer:

- Population PK Modeling: Use nonlinear mixed-effects modeling (NONMEM®) with first-order conditional estimation (FOCE). Log-transform concentration data and include covariates (e.g., creatinine clearance, albumin levels) .

- Dosing Simulations: Generate Monte Carlo simulations (10,000 iterations) to predict probability of target attainment (PTA) for %T > MIC (e.g., ≥50% for bactericidal efficacy). Adjust regimens based on renal function .

- Validation: Perform bootstrap analysis (≥1,000 replicates) and visual predictive checks (VPCs) to confirm model robustness .

How can researchers ensure methodological rigor in in vitro synergy studies of this compound combinations?

Level: Advanced

Methodological Answer:

- Checkerboard Assay Design: Test fractional inhibitory concentration indices (FICI) across 2-fold dilutions of this compound and partner agents (e.g., β-lactamase inhibitors). Define synergy as FICI ≤ 0.5 .

- Time-Kill Curves: Conduct time-dependent assays (0–24 hr) at 1× and 4× MIC. Sample aliquots hourly for colony counts. Synergy is confirmed by ≥2-log10 CFU/mL reduction versus monotherapy .

- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to compare treatments. Report p-values and effect sizes (e.g., Cohen’s d) .

What are best practices for documenting this compound bioactivity data in manuscripts?

Level: Basic

Methodological Answer:

- Standardized Reporting: Include MIC/MBC values, assay conditions (e.g., Mueller-Hinton broth, 35°C, 18–24 hr incubation), and quality control strains (e.g., E. coli ATCC 25922) .

- Data Transparency: Provide raw data (e.g., growth curves, plate images) as supplementary material. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset archiving .

- Ethical Compliance: Adhere to ARRIVE guidelines for preclinical studies, detailing animal welfare protocols and sample size justifications .

How should researchers design dose-ranging studies for this compound in preclinical models?

Level: Advanced

Methodological Answer:

- Dose Selection: Use allometric scaling from in vitro MICs to murine equivalents (e.g., human 2 g/kg ≈ mouse 20 mg/kg). Include subtherapeutic, therapeutic, and supratherapeutic doses .

- PK/PD Integration: Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hr post-dose. Calculate AUC/MIC ratios and correlate with survival outcomes .

- Statistical Power: Use G*Power to determine sample size (α=0.05, β=0.2). For 80% power in detecting 50% survival improvement, n ≥ 8/group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.